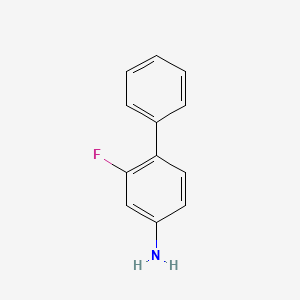

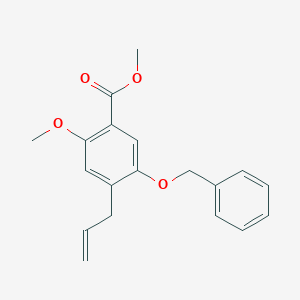

3-Fluoro-4-phenylaniline

Overview

Description

Scientific Research Applications

- Incorporating fluorinated phenylalanines into peptides and proteins enhances their catabolic stability. These modified amino acids find applications in therapeutic proteins, peptide-based vaccines, and enzyme inhibitors .

- The introduction of fluorine into phenylalanine can modulate acidity, basicity, hydrophobicity, and bioavailability. Researchers explore these modifications to improve drug properties .

- Fluorinated phenylalanines, including 3-Fluoro-4-phenylaniline, serve as PET imaging agents. PET scans help visualize tumor ecosystems, aiding cancer diagnosis and treatment planning .

- Quantum chemistry calculations predict the first-order hyperpolarizability of 3-Fluoro-4-methylbenzonitrile. Such studies explore the compound’s nonlinear optical activity .

- Fluorinated amino acids influence protein folding, protein–protein interactions, ribosomal translation, and stability. Researchers investigate their impact on therapeutic properties and metabolic behavior .

Drug Development and Pharmaceuticals

Positron Emission Tomography (PET) Imaging

Nonlinear Optical Properties

Peptide and Protein Engineering

Safety and Hazards

Mechanism of Action

Target of Action

3-Fluoro-4-phenylaniline is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, the primary targets of 3-Fluoro-4-phenylaniline are likely to be specific enzymes within the body.

Mode of Action

The mode of action of 3-Fluoro-4-phenylaniline involves its interaction with these target enzymes. The presence of the fluorine atom in the molecule can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This can lead to changes in the activity of the target enzymes, potentially inhibiting their function .

Biochemical Pathways

It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , which suggests that 3-Fluoro-4-phenylaniline may have unique ADME properties compared to non-fluorinated phenylalanines.

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, it can be inferred that 3-Fluoro-4-phenylaniline may have similar effects, potentially leading to changes in cellular function or viability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-phenylaniline. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions could potentially affect the stability and activity of 3-Fluoro-4-phenylaniline . .

properties

IUPAC Name |

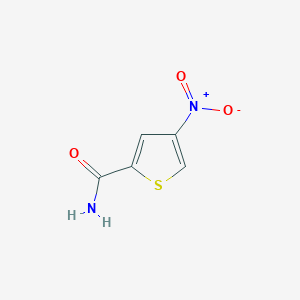

3-fluoro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBPECPEWKVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-phenylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)

![2-Methyl-[1]naphthoic acid amide](/img/structure/B3262704.png)